A Comprehensive Technical Guide to 2-Naphthoic Acid for Advanced Research
A Comprehensive Technical Guide to 2-Naphthoic Acid for Advanced Research
For Immediate Release: A detailed examination of the core chemical, physical, and biological properties of 2-Naphthoic acid, tailored for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of its fundamental characteristics, experimental applications, and involvement in key biological pathways.
Core Properties of 2-Naphthoic Acid
2-Naphthoic acid, a naphthalene derivative with a carboxyl group at the second position, serves as a critical building block in organic synthesis and drug discovery. Its rigid, planar structure and fluorescent nature make it a versatile scaffold for developing novel chemical entities.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-Naphthoic acid are summarized below, providing essential data for experimental design and execution.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₈O₂ | [1][2] |
| Molar Mass | 172.18 g/mol | [1][2] |
| Appearance | White to beige crystalline powder or solid | [1][3] |
| Melting Point | 183 - 187 °C | [1][3] |
| Boiling Point | > 300 °C | [1][3] |
| pKa | ~4.17 - 4.2 at 25°C | [1][4] |
| Solubility | Soluble in alcohol, diethyl ether, methanol, and ethyl acetate. Slightly soluble in hot water and very slightly soluble in cold water. | [1][5][6] |
| Flash Point | 205 °C | [1][3] |
| CAS Number | 93-09-4 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Naphthoic acid and its derivatives.
| Spectrum | Key Features | Citations |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring and a downfield signal for the carboxylic acid proton are observed. | [7][8] |
| ¹³C NMR | Characteristic signals for the carbon atoms of the naphthalene ring and the carbonyl carbon are present. | [7] |
| IR | A strong carbonyl (C=O) stretching band is typically observed around 1680-1700 cm⁻¹. | [9] |
| UV-Vis | Exhibits absorption maxima at approximately 236 nm, 280 nm, and 334 nm in acidic mobile phases. | [10] |
Experimental Protocols
The following sections detail standardized procedures for the synthesis, purification, and common reactions of 2-Naphthoic acid.
Synthesis of 2-Naphthoic Acid via Haloform Reaction
This protocol describes a common laboratory-scale synthesis from methyl β-naphthyl ketone.[11]
-
Preparation of Hypochlorite Solution: In a 3-liter flask, dissolve 184 g of sodium hydroxide in approximately 300-400 mL of water. Add enough ice to bring the total volume to about 1.5 liters. Pass chlorine gas through the solution while maintaining the temperature below 0°C with a salt-ice bath until the solution is neutral to litmus. Then, add a solution of 34 g of sodium hydroxide in 50 mL of water.[11]
-
Oxidation Reaction: Warm the hypochlorite solution to 55°C in a flask equipped with a thermometer and a stirrer. Add 85 g of methyl β-naphthyl ketone. Stir the mixture vigorously. The temperature will rise exothermically; maintain it at 60–70°C by cooling in an ice bath. After the initial exothermic reaction subsides (30-40 minutes), continue stirring for another 30 minutes.[11]
-
Work-up: Destroy any excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.[11] After cooling to room temperature, transfer the mixture to a larger beaker and carefully acidify with 200 mL of concentrated hydrochloric acid to precipitate the crude 2-Naphthoic acid.[11]
-
Purification: Collect the crude acid by filtration on a Büchner funnel, wash with water, and dry. Recrystallize the dried acid from 95% ethanol to obtain pure 2-Naphthoic acid.[11]
Purification by Recrystallization
This protocol outlines the general procedure for purifying crude 2-Naphthoic acid.
-
Dissolution: Dissolve the crude 2-Naphthoic acid in a minimal amount of hot 95% ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[11]
Esterification of 2-Naphthoic Acid
This protocol describes a general Fischer esterification method.
-
Reaction Setup: In a round-bottom flask, suspend 2-Naphthoic acid in an excess of the desired alcohol (e.g., ethanol), which acts as both reactant and solvent.[12]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[12]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate.[12]
-
Purification: Wash the organic solution sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.[12]
Amide Synthesis from 2-Naphthoic Acid
This protocol details a common method for amide bond formation.
-
Acid Chloride Formation: Convert 2-Naphthoic acid to its corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Amidation: In a separate flask, dissolve the desired amine in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) and add a non-nucleophilic base like triethylamine. Cool the solution in an ice bath.[13]
-
Reaction: Slowly add the 2-naphthoyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[13]
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.[13]
Biological Activity and Signaling Pathways
Derivatives of 2-Naphthoic acid have shown significant biological activity, positioning them as interesting scaffolds in drug discovery.
Modulation of NMDA Receptors
2-Naphthoic acid and its derivatives have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[4][14] Over-activation of these receptors is implicated in various neurological conditions.[4][14] Structure-activity relationship studies have shown that substitutions on the naphthalene ring, particularly at the 3-position, can influence the inhibitory activity and subtype selectivity of these compounds.[4][14]
Nuclear Receptor Interactions
The 2-Naphthoic acid scaffold is present in ligands for various nuclear receptors, which are key regulators of gene expression.
-
P2Y₁₄ Receptor Antagonists: Derivatives of 4-phenyl-2-naphthoic acid have been developed as selective antagonists for the P2Y₁₄ receptor, which is involved in inflammatory responses.[15] These antagonists are being explored for their potential therapeutic applications in inflammatory and metabolic diseases.[15]
-
Aryl Hydrocarbon Receptor (AhR) Agonists: Certain hydroxylated and carboxylated naphthoic acids, related to the bacterial metabolite 1,4-dihydroxy-2-naphthoic acid, can act as agonists for the Aryl Hydrocarbon Receptor (AhR).[16] The AhR pathway is involved in regulating responses to environmental stimuli and plays a role in gut immunity.[16]
The general mechanism of action for a ligand-activated nuclear receptor, such as those targeted by 2-Naphthoic acid derivatives, is depicted below.
Caption: General signaling pathway for a Type II nuclear receptor activated by a 2-Naphthoic acid derivative.
Experimental and Drug Discovery Workflow
The development of new therapeutic agents based on the 2-Naphthoic acid scaffold typically follows a structured workflow from initial design to preclinical evaluation.
Caption: A representative workflow for drug discovery based on the 2-Naphthoic acid scaffold.
References
- 1. Page loading... [guidechem.com]
- 2. CN106431886A - Preparation method of 2-naphthonic acid - Google Patents [patents.google.com]
- 3. 2-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1867629A2 - Method for producing naphthalene carboxylic acid amide compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
